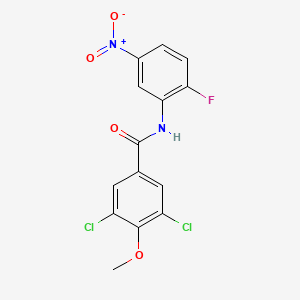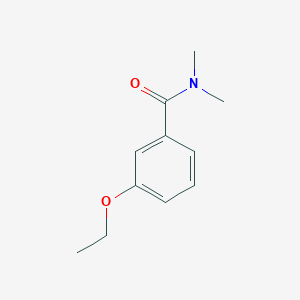![molecular formula C21H17BrN2O7 B3695134 2-(4-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B3695134.png)
2-(4-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid
Descripción general
Descripción
2-(4-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid is a complex organic compound with a unique structure that includes a bromophenyl group, a trioxo diazinan ring, and an ethoxyphenoxy acetic acid moiety
Métodos De Preparación
The synthesis of 2-(4-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid typically involves multiple steps. The synthetic route often starts with the preparation of the bromophenyl derivative, followed by the formation of the trioxo diazinan ring. The final step involves the introduction of the ethoxyphenoxy acetic acid moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions to form different products.
Reduction: The trioxo diazinan ring can be reduced to form a dihydro derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with cellular receptors, while the trioxo diazinan ring can form hydrogen bonds with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar compounds include other bromophenyl derivatives and trioxo diazinan compounds. Compared to these, 2-(4-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid is unique due to the presence of the ethoxyphenoxy acetic acid moiety, which can enhance its solubility and biological activity. Some similar compounds include:
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
IUPAC Name |
2-[4-[(E)-[1-(3-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-ethoxyphenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O7/c1-2-30-17-9-12(6-7-16(17)31-11-18(25)26)8-15-19(27)23-21(29)24(20(15)28)14-5-3-4-13(22)10-14/h3-10H,2,11H2,1H3,(H,25,26)(H,23,27,29)/b15-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJOEDCBINCFEH-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1-(4-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3695062.png)
![2-(4-methoxyphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3695068.png)
![2,2,2-trichloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3695073.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3695077.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3695098.png)

![(5E)-5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-4-hydroxy-1,3-thiazole-2(5H)-thione](/img/structure/B3695112.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B3695115.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3695121.png)
![2,2,2-trichloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3695125.png)
![4-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B3695129.png)
![ethyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3695132.png)

![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B3695147.png)
